![molecular formula C19H22N2O4S B5037291 N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)
N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the allyl, benzyl, methoxyphenyl, sulfonyl, and glycinamide groups . The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The allyl and benzyl groups would likely be attached to the nitrogen atoms of the glycinamide group, while the sulfonyl group would be attached to the methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The allyl and benzyl groups could undergo substitution or elimination reactions . The sulfonyl group could react with nucleophiles, and the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the degree of conjugation in the molecule, and the presence of aromatic rings .properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-13-20-19(22)15-21(14-16-7-5-4-6-8-16)26(23,24)18-11-9-17(25-2)10-12-18/h3-12H,1,13-15H2,2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZQKMAMHMTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide |
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